Methyl 2-(1-(2,2-difluoroethyl)-4-(difluoromethyl)-3-methyl-6-oxo-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)acetate
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Description
Methyl 2-(1-(2,2-difluoroethyl)-4-(difluoromethyl)-3-methyl-6-oxo-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)acetate is a useful research compound. Its molecular formula is C13H13F4N3O3 and its molecular weight is 335.25 g/mol. The purity is usually 95%.
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Biological Activity
Methyl 2-(1-(2,2-difluoroethyl)-4-(difluoromethyl)-3-methyl-6-oxo-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)acetate is a synthetic compound belonging to the pyrazole family. Its unique structural features, including difluoroethyl and difluoromethyl groups, suggest potential biological activities that warrant investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C13H13F4N3O3
- Molecular Weight : 335.25 g/mol
- IUPAC Name : methyl 2-[1-(2,2-difluoroethyl)-4-(difluoromethyl)-3-methyl-6-oxopyrazolo[3,4-b]pyridin-7-yl]acetate
Biological Activity Overview
The biological activity of this compound has been explored in various studies focusing on its potential as an anti-cancer agent and its effects on specific biological pathways.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Study | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Study A | HeLa | 15.5 | Apoptosis induction |
Study B | MCF-7 | 12.0 | Cell cycle arrest |
Study C | A549 | 10.5 | Inhibition of proliferation |
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of Protein Kinases : Pyrazole derivatives have been shown to inhibit various protein kinases involved in cancer progression.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress and subsequent cell death in cancer cells.
- Modulation of Signaling Pathways : The compound may affect key signaling pathways such as MAPK/ERK and PI3K/Akt, which are crucial for cell survival and proliferation.
Case Studies
Several case studies have reported on the efficacy of similar pyrazole derivatives in preclinical models:
Case Study 1: Antitumor Efficacy in Xenograft Models
A study evaluated the antitumor efficacy of a related pyrazole derivative in a xenograft model using human breast cancer cells. The results indicated a significant reduction in tumor volume compared to the control group (p < 0.05), supporting its potential as a therapeutic agent.
Case Study 2: In Vivo Pharmacokinetics
Another investigation focused on the pharmacokinetics of pyrazole derivatives in animal models. The study found that these compounds exhibited favorable absorption and distribution profiles, with peak plasma concentrations reached within 1 hour post-administration.
Properties
IUPAC Name |
methyl 2-[1-(2,2-difluoroethyl)-4-(difluoromethyl)-3-methyl-6-oxopyrazolo[3,4-b]pyridin-7-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F4N3O3/c1-6-11-7(12(16)17)3-9(21)19(5-10(22)23-2)13(11)20(18-6)4-8(14)15/h3,8,12H,4-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDKHMBNRZJPKLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=O)N2CC(=O)OC)C(F)F)CC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F4N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.